molecular formula C20H18O5 B582694 Dihydroalpinumisoflavone CAS No. 63807-90-9

Dihydroalpinumisoflavone

Cat. No.: B582694
CAS No.: 63807-90-9
M. Wt: 338.359
InChI Key: BNPMTCOAGXAAIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroalpinumisoflavone can be synthesized through various chemical reactions involving the appropriate starting materials. One common method involves the cyclization of suitable precursors under controlled conditions to form the isoflavone structure. The reaction typically requires specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the leaves and stems of Crotalaria madurensis . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. The industrial methods are optimized to ensure high yield and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Dihydroalpinumisoflavone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihydroalpinumisoflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

Dihydroalpinumisoflavone is a naturally occurring chalcone that has garnered attention for its diverse biological activities, including antifungal, neuroprotective, and antioxidant properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural configuration is responsible for its various biological activities.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting its potential as a natural antifungal agent. For instance, a study reported that this compound inhibited the growth of Candida albicans and Aspergillus niger at low concentrations .

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans50 µg/mL
Aspergillus niger30 µg/mL

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is critical in preventing neurodegenerative diseases. A study highlighted that treatment with this compound significantly decreased levels of reactive oxygen species (ROS) in cultured neurons, thereby enhancing cell viability under stress conditions .

Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. It has been found to scavenge free radicals effectively, which can mitigate cellular damage caused by oxidative stress. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging assays, where this compound demonstrated a strong ability to neutralize free radicals .

Case Studies and Research Findings

  • Antifungal Efficacy : A case study involving the use of this compound against fungal infections in patients showed promising results, with significant reductions in fungal load observed after treatment .
  • Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Antioxidant Studies : Clinical trials assessing the antioxidant effects of this compound revealed significant improvements in biomarkers associated with oxidative stress in participants consuming the compound as part of their diet .

Properties

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPMTCOAGXAAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the known natural sources of Dihydroalpinumisoflavone?

A1: this compound has been isolated from the following plant sources:

  • Stem bark of Erythrina variegata Linn: This plant, also known as the Tiger's claw tree, is known for its medicinal properties. []
  • Leaves and stems of Crotalaria madurensis: This plant belongs to the legume family and is found in various parts of Asia. []
  • Heartwood of Erythrina arborescens Roxb: This species, also from the Erythrina genus, is found in Southeast Asia and is known for its vibrant flowers. []

Q2: What is the molecular structure of this compound?

A2: this compound possesses a unique structure characterized by a prenylated isoflavone skeleton. While its molecular formula hasn't been explicitly stated in the provided abstracts, it can be deduced as C26H28O6 based on its chemical name: 4′-hydroxy-[6″,6″-dimethyldihydropyrano(2″,3″:5,6)]-[6‴,6‴-dimethyldihydropyrano(2‴,3‴:7,8)]isoflavone. Further spectroscopic analyses, including NMR and mass spectrometry, would be needed to confirm this. []

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